WHI-P180 hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10;/h3-9,20H,1-2H3,(H,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLLZROGIFJFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WHI-P180 Hydrochloride: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
WHI-P180 hydrochloride is a synthetically derived multi-kinase inhibitor that has garnered significant interest in the fields of immunology and oncology. Initially identified through research efforts at the Wayne Hughes Institute, this small molecule, belonging to the 4-anilinoquinazoline class of compounds, has demonstrated potent inhibitory activity against a range of protein kinases. Notably, it has been characterized as an inhibitor of Janus kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways that govern immune cell development and function. Beyond JAK3, WHI-P180 has shown inhibitory effects on other kinases, including Cyclin-dependent kinase 2 (Cdk2), rearranged during transfection (RET) kinase, kinase insert domain receptor (KDR), and epidermal growth factor receptor (EGFR). Its ability to modulate these key signaling molecules has positioned WHI-P180 as a valuable research tool and a potential scaffold for the development of novel therapeutics for a variety of disorders, including autoimmune diseases, inflammatory conditions, and certain cancers. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that begins with the formation of the core quinazoline scaffold, followed by a nucleophilic aromatic substitution reaction to introduce the 3-aminophenol moiety. The final step involves the formation of the hydrochloride salt to improve the compound's solubility and stability.
Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinazoline
The synthesis of the crucial intermediate, 4-chloro-6,7-dimethoxyquinazoline, commences with the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamide to yield 6,7-dimethoxyquinazolin-4(3H)-one. This intermediate is then chlorinated, typically using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce 4-chloro-6,7-dimethoxyquinazoline.
Final Assembly and Salt Formation
The final step in the synthesis of WHI-P180 involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-6,7-dimethoxyquinazoline and 3-aminophenol. This reaction is typically carried out in a suitable solvent, such as isopropanol or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction. The resulting free base of WHI-P180 is then treated with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.
Chemical synthesis pathway of this compound.
Quantitative Data: Inhibitory Activity of WHI-P180
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of WHI-P180 against various protein kinases. This data highlights the multi-targeted nature of the compound.
| Target Kinase | IC50 Value |
| RET | 5 nM[1][2] |
| KDR (VEGFR2) | 66 nM[1][2] |
| Cdk2 | 1.0 µM[3] |
| EGFR | 4.0 µM[1][2] |
| JAK3 | Inhibition demonstrated, specific IC50 may vary by assay conditions |
Experimental Protocols
Chemical Synthesis of this compound
Materials:
-
4,5-dimethoxy-2-aminobenzoic acid
-
Formamide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
4-chloro-6,7-dimethoxyquinazoline
-
3-aminophenol
-
Isopropanol
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)
Procedure:
Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
-
A mixture of 4,5-dimethoxy-2-aminobenzoic acid and an excess of formamide is heated at reflux for several hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then a non-polar solvent like hexane to remove residual formamide and other impurities.
-
The product is dried under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
-
6,7-dimethoxyquinazolin-4(3H)-one is suspended in an excess of thionyl chloride or phosphorus oxychloride.
-
A catalytic amount of dimethylformamide (DMF) may be added.
-
The mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
The excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and dried to give 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Synthesis of WHI-P180
-
4-chloro-6,7-dimethoxyquinazoline and an equimolar amount of 3-aminophenol are dissolved in isopropanol.
-
The mixture is heated at reflux for several hours.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled, and the precipitated product (WHI-P180 free base) is collected by filtration.
-
The crude product is washed with cold isopropanol and dried.
Step 4: Formation of this compound
-
The synthesized WHI-P180 free base is suspended in a suitable solvent like ethanol or a mixture of dichloromethane and methanol.
-
A solution of hydrochloric acid in ethanol or diethyl ether is added dropwise with stirring until the solution becomes acidic.
-
The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
JAK3 Kinase Inhibition Assay
Principle: This assay measures the ability of WHI-P180 to inhibit the phosphotransferase activity of JAK3. The assay typically involves incubating the enzyme with a substrate (a peptide or protein) and ATP, and then quantifying the amount of phosphorylated substrate.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
JAK3-specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., a phosphospecific antibody or a luminescent ADP detection kit)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the JAK3 enzyme, the peptide substrate, and the different concentrations of WHI-P180 or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in an ELISA-based assay, the plate is coated with the substrate, and a phosphospecific antibody conjugated to an enzyme (like HRP) is used for detection. In a luminescence-based assay, the amount of ADP produced is measured.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental workflow for a JAK3 kinase inhibition assay.
Mast Cell Degranulation Assay
Principle: This assay assesses the ability of WHI-P180 to inhibit the release of inflammatory mediators from mast cells upon stimulation. A common method is to measure the activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation.[4]
Materials:
-
Mast cell line (e.g., RBL-2H3 or bone marrow-derived mast cells)
-
Cell culture medium (e.g., DMEM with FBS)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's buffer or similar physiological buffer
-
This compound
-
Triton X-100 (for cell lysis and maximum release control)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., sodium carbonate buffer)
-
96-well plates
Procedure:
-
Seed mast cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of WHI-P180 or vehicle control for a defined period (e.g., 30 minutes).
-
Stimulate degranulation by adding DNP-HSA to the wells. Include a negative control (no antigen) and a positive control for maximum release (lysed with Triton X-100).
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the pNAG substrate to each well and incubate to allow for the enzymatic reaction.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of degranulation inhibition for each concentration of WHI-P180.
Signaling Pathway
WHI-P180 exerts its effects by inhibiting key kinases in cellular signaling pathways. One of its primary targets, JAK3, is a crucial component of the JAK/STAT signaling pathway, which is activated by various cytokines. Inhibition of JAK3 by WHI-P180 disrupts the downstream signaling cascade, leading to a modulation of the immune response.
Inhibition of the JAK/STAT signaling pathway by WHI-P180.
Conclusion
This compound is a versatile multi-kinase inhibitor with significant potential in biomedical research and drug discovery. Its well-defined chemical synthesis and its potent inhibitory activity against key signaling kinases, particularly JAK3, make it a valuable tool for dissecting cellular signaling pathways and for exploring novel therapeutic strategies for a range of diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
WHI-P180 hydrochloride, also known as Janex 3, is a potent, cell-permeable, multi-kinase inhibitor.[1][2][3][4][5][6][7][8][9][10] This technical guide provides an in-depth overview of the primary kinase targets of WHI-P180, presenting key quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. The information is intended to support researchers and professionals in drug development in understanding the mechanism of action and potential therapeutic applications of this compound.
Data Presentation: Kinase Inhibition Profile of WHI-P180
The inhibitory activity of WHI-P180 has been quantified against several key kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values.
Table 1: IC50 Values for WHI-P180 Against Primary Kinase Targets
| Target Kinase | IC50 Value | Notes |
| RET (Rearranged during Transfection) | 5 nM[1][2][6][7] | A receptor tyrosine kinase involved in cell growth, differentiation, and survival. |
| KDR (Kinase Insert Domain Receptor)/VEGFR2 | 66 nM[1][2][6][7] | A key mediator of angiogenesis. |
| EGFR (Epidermal Growth Factor Receptor) | 4 µM[1][2][4][6][7][10][11] | A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. |
| CDK2 (Cyclin-Dependent Kinase 2) | 1 µM[11][12] | A key regulator of the cell cycle at the G1/S transition. |
Table 2: Binding Affinity (Kd) of WHI-P180 for TTBK1
| Target Kinase | Kd Value | Notes |
| TTBK1 (phosphorylated) | 0.46 µM[3][4][10] | Tau-tubulin kinase 1. |
| TTBK1 (non-phosphorylated) | 0.24 µM[3][4][10] |
Experimental Protocols
This section details the general methodologies employed in the key experiments cited for the characterization of WHI-P180's inhibitory activity.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the concentration of WHI-P180 required to inhibit the activity of a specific kinase by 50% (IC50).
-
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (often a peptide or protein), and a kinase buffer.
-
Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture. A control with no inhibitor is also prepared.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or in a system where its consumption can be measured.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase or chelates the divalent cations required for the enzymatic activity.
-
Quantification of Kinase Activity: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filtration and scintillation counting). For non-radioactive assays, methods like luminescence-based ADP detection (e.g., ADP-Glo™) can be used, where the amount of ADP produced is proportional to kinase activity.[13]
-
IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of WHI-P180 relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability and Proliferation Assays (e.g., MTT or MTS Assay)
-
Objective: To assess the effect of WHI-P180 on the viability and proliferation of cancer cell lines.
-
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Addition of Viability Reagent:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[14][15]
-
MTS Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added. In the presence of an electron coupling reagent, MTS is reduced by viable cells to a soluble formazan product.[14][15]
-
-
Incubation with Reagent: The plates are incubated for a few hours to allow for the colorimetric reaction to occur.
-
Solubilization (for MTT): If using the MTT assay, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT and ~490 nm for MTS).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Passive Cutaneous Anaphylaxis (PCA) In Vivo Model
-
Objective: To evaluate the in vivo efficacy of WHI-P180 in inhibiting IgE-mediated allergic reactions.
-
General Protocol:
-
Sensitization: Mice are passively sensitized by an intradermal injection of an anti-dinitrophenyl (DNP) IgE antibody into one ear.[16][17][18] The other ear may serve as a control.
-
Compound Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at a specified time before the antigen challenge.[8]
-
Antigen Challenge: After a latent period (e.g., 24 hours) to allow for the IgE to bind to mast cells, the mice are challenged with an intravenous (i.v.) injection of the DNP antigen conjugated to a carrier protein (e.g., human serum albumin) along with Evans blue dye.[17][18]
-
Evaluation of Vascular Permeability: The cross-linking of the antigen with the IgE on mast cells triggers degranulation and the release of inflammatory mediators, leading to increased vascular permeability. This results in the extravasation of the Evans blue dye into the surrounding tissue, causing a blue coloration of the sensitized ear.
-
Quantification: After a set amount of time, the mice are euthanized, and the ears are excised. The amount of Evans blue dye that has extravasated is quantified by extracting the dye from the tissue (e.g., with formamide) and measuring its absorbance spectrophotometrically.[17][18] The degree of dye extravasation is an indicator of the severity of the allergic reaction, and its reduction in WHI-P180-treated animals indicates the inhibitory effect of the compound.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by the primary kinase targets of WHI-P180.
Caption: EGFR Signaling Pathway Inhibition by WHI-P180.
Caption: RET and KDR (VEGFR2) Signaling Inhibition by WHI-P180.
Caption: JAK/STAT Signaling Pathway Inhibition by WHI-P180.
Caption: CDK2/Cell Cycle Regulation and Inhibition by WHI-P180.
Experimental Workflow
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. interpriseusa.com [interpriseusa.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 18. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
WHI-P180 Hydrochloride: A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
WHI-P180 hydrochloride is a multi-faceted kinase inhibitor with significant implications for therapeutic development, particularly in the realms of oncology and immunology. This document provides a comprehensive technical overview of the signaling pathways modulated by this compound, with a primary focus on its inhibitory action against Janus Kinase 3 (JAK3). It consolidates quantitative data on its inhibitory constants, details established experimental protocols for its characterization, and presents visual diagrams of the pertinent signaling cascades and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Introduction
This compound, also known as Janex 3, is a quinazoline-derived small molecule that has demonstrated inhibitory activity against a range of protein kinases.[1][2][3] These enzymes play critical roles in intracellular signaling pathways that govern cell proliferation, differentiation, survival, and immune responses. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders. WHI-P180 has been identified as an inhibitor of several key kinases, including the Janus kinases (JAKs), receptor tyrosine kinases (RTKs) such as RET and KDR, as well as EGFR and the cell cycle-regulating kinase CDK2.[1][4][5] Its ability to modulate these diverse signaling networks underscores its potential as a pharmacological tool and a lead compound for drug discovery.
Core Signaling Pathway Inhibition: The JAK/STAT Pathway
The most frequently cited and therapeutically relevant target of WHI-P180 is Janus Kinase 3 (JAK3).[1][3] JAK3 is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells and is crucial for signal transduction from cytokine receptors that utilize the common gamma chain (γc). This includes receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are vital for lymphocyte development, activation, and function.
The canonical JAK/STAT signaling pathway, and WHI-P180's point of intervention, is as follows:
-
Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor subunits, leading to their dimerization or multimerization.
-
JAK Activation: This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. In the case of γc-containing receptors, this involves JAK1 and JAK3.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, dimerize, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These genes are often involved in cell proliferation, survival, and immune responses.
This compound exerts its inhibitory effect by targeting the ATP-binding site of JAK3, thereby preventing the phosphorylation cascade and subsequent downstream signaling events. While a specific IC50 value for WHI-P180 against JAK3 is not consistently reported in the readily available literature, its inhibitory action on JAK3-driven responses, such as in graft-versus-host disease, is documented.[1][3]
Quantitative Data on Kinase Inhibition
The following table summarizes the reported inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound against various kinases. It is important to note that while WHI-P180 is known to inhibit JAK3, a specific IC50 value is not consistently available in the public domain. For context, the IC50 values of the related compound, WHI-P131, against JAK3 are included.
| Target Kinase | Inhibitor | IC50 / Kd | Species | Notes |
| RET | WHI-P180 | 4.5 nM | Human | Proto-oncogene tyrosine-protein kinase receptor |
| KDR (VEGFR2) | WHI-P180 | 66 nM | Human | Kinase insert domain receptor |
| EGFR | WHI-P180 | 4 µM | Human | Epidermal growth factor receptor |
| CDK2 | WHI-P180 | 1 µM | Not Specified | Cyclin-dependent kinase 2 |
| TTBK1 (phosphorylated) | WHI-P180 | Kd = 0.46 µM | Not Specified | Tau-tubulin kinase 1 |
| TTBK1 (non-phosphorylated) | WHI-P180 | Kd = 0.24 µM | Not Specified | Tau-tubulin kinase 1 |
| JAK3 | WHI-P131 | 9.1 µM | Human | For comparison |
| JAK3 | WHI-P131 | 78 µM | Mouse | For comparison |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Kinase Assay (General Protocol)
This protocol is a generalized procedure for determining the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., JAK3)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In an assay plate, add the kinase and the inhibitor dilutions.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Stop the reaction by adding a stop solution or proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions to quantify the kinase activity (e.g., by measuring the amount of ADP produced or remaining ATP).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with WHI-P180.
-
Reagents and Materials:
-
Cell line of interest (e.g., a JAK3-dependent cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blotting for Phospho-STAT Analysis
This protocol is used to assess the inhibition of JAK3 signaling by measuring the phosphorylation status of its downstream target, STAT.
-
Reagents and Materials:
-
Cell line responsive to a JAK3-activating cytokine (e.g., IL-2)
-
This compound
-
Cytokine (e.g., recombinant human IL-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture the cells and treat with various concentrations of this compound for a specified pre-incubation time.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT and a loading control to ensure equal protein loading.
-
Conclusion
This compound is a potent multi-kinase inhibitor with significant activity against key signaling molecules implicated in cancer and immune disorders. Its inhibitory action on the JAK3/STAT pathway highlights its potential for the treatment of hematological malignancies and autoimmune diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further explore the therapeutic applications and mechanisms of action of this promising compound. Future studies are warranted to precisely quantify its inhibitory potency against JAK3 and to fully elucidate its in vivo efficacy and safety profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy and Safety of Different Regimens of Current JAK Inhibitors in Psoriatic Arthritis: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
The Multi-Faceted Pharmacology of WHI-P180 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WHI-P180 hydrochloride, a synthetically derived small molecule, has emerged as a significant polypharmacological agent with the potential for therapeutic application across a spectrum of diseases, including cancer, autoimmune disorders, and allergic reactions. This technical guide provides an in-depth analysis of the compound's multifaceted mechanism of action, focusing on its interactions with a range of protein kinases. We present a comprehensive overview of its known targets, summarize quantitative inhibitory data, detail the experimental protocols used for its characterization, and visualize the key signaling pathways it modulates. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the study and application of multi-kinase inhibitors.
Introduction
This compound, chemically known as 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-phenol hydrochloride, is a potent, ATP-competitive kinase inhibitor. Its polypharmacological nature, characterized by its ability to engage multiple kinase targets, underpins its broad spectrum of biological activities. This guide elucidates the current understanding of WHI-P180's interactions with key kinases, providing a foundation for further investigation and therapeutic development.
Kinase Inhibition Profile
WHI-P180 has been demonstrated to inhibit a diverse set of protein kinases with varying potencies. The following table summarizes the available quantitative data on its inhibitory activity.
| Target Kinase | Assay Type | Parameter | Value | Reference(s) |
| RET (Rearranged during transfection) | Cell-free assay | IC50 | 4.5 - 5 nM | [1][2] |
| KDR (Kinase insert domain receptor / VEGFR2) | Cell-free assay | IC50 | 66 nM | [1][2] |
| EGFR (Epidermal growth factor receptor) | Not specified | IC50 | 4 µM | [1][2] |
| JAK3 (Janus kinase 3) | Not specified | - | Inhibits JAK3-driven responses | [3] |
| CDK2 (Cyclin-dependent kinase 2) | Not specified | IC50 | 1 µM | [1] |
| TTBK1 (Tau tubulin kinase 1) | Binding assay | Kd | 0.24 µM (non-phosphorylated) | [3] |
| TTBK1 (Tau tubulin kinase 1) | Binding assay | Kd | 0.46 µM (phosphorylated) | [3] |
Key Signaling Pathways Modulated by WHI-P180
The therapeutic effects of WHI-P180 are a direct consequence of its ability to interfere with critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways affected by WHI-P180's inhibitory action.
RET and KDR (VEGFR2) Signaling Pathways
Inhibition of RET and KDR, both receptor tyrosine kinases, disrupts downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
By targeting EGFR, WHI-P180 can modulate pathways that are frequently hyperactivated in various cancers, leading to reduced tumor cell growth and survival.
JAK3 Signaling Pathway
WHI-P180's inhibition of JAK3 is particularly relevant in the context of immune modulation, as JAK3 plays a critical role in cytokine signaling in lymphocytes.
CDK2 Signaling Pathway
By inhibiting CDK2, a key regulator of the cell cycle, WHI-P180 can induce cell cycle arrest, providing another avenue for its anti-proliferative effects.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of WHI-P180.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of WHI-P180 against various protein kinases.
General Protocol (example for a radiometric assay):
-
Reagents and Materials:
-
Recombinant human kinase (e.g., RET, KDR, EGFR, CDK2/cyclin complexes).
-
Kinase-specific substrate peptide.
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).
-
This compound dissolved in DMSO.
-
96-well filter plates.
-
Phosphoric acid (75 mM).
-
Scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of WHI-P180 in kinase reaction buffer. b. In a 96-well plate, combine the recombinant kinase, its specific substrate, and the diluted WHI-P180 or DMSO (vehicle control). c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 75 mM phosphoric acid. f. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. g. Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the radioactivity of the incorporated phosphate on the filter using a scintillation counter. i. Calculate the percentage of kinase inhibition for each WHI-P180 concentration relative to the vehicle control. j. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Murine Model of Passive Cutaneous Anaphylaxis (PCA)
Objective: To evaluate the in vivo efficacy of WHI-P180 in inhibiting IgE-mediated mast cell degranulation and subsequent vascular hyperpermeability.[4]
Protocol:
-
Animals:
-
Male BALB/c or CD-1 mice (6-8 weeks old).
-
-
Reagents and Materials:
-
Anti-dinitrophenyl (DNP) IgE antibody.
-
DNP-human serum albumin (HSA) antigen.
-
Evans blue dye (1% in saline).
-
This compound formulated for intraperitoneal (i.p.) injection.
-
Formamide.
-
Spectrophotometer.
-
-
Procedure: a. Sensitization: Inject mice intradermally in one ear with anti-DNP IgE (e.g., 20 ng in 20 µL of saline). The contralateral ear receives a saline injection as a control. b. Treatment: After 24 hours, administer WHI-P180 (e.g., two consecutive i.p. doses of 25 mg/kg) or vehicle control.[4] c. Challenge: 1 hour after the final treatment, intravenously inject the mice with DNP-HSA (e.g., 100 µg) mixed with Evans blue dye. d. Measurement of Vascular Permeability: After 20-30 minutes, euthanize the mice and excise the ears. e. Dye Extraction: Incubate the ears in formamide (e.g., at 63°C overnight) to extract the Evans blue dye that has extravasated into the tissue. f. Quantification: Measure the absorbance of the formamide extract at a wavelength of 620-630 nm using a spectrophotometer. g. Analysis: Compare the amount of dye extravasation in the WHI-P180-treated group to the vehicle-treated group to determine the percentage of inhibition.
Murine Model of Acute Graft-versus-Host Disease (GVHD)
Objective: To assess the therapeutic potential of WHI-P180 in a model of T-cell-mediated allogeneic immune response.[2]
Protocol:
-
Animals:
-
Donor mice: BALB/c (H-2d).
-
Recipient mice: C57BL/6 (H-2b).
-
-
Procedure: a. Recipient Conditioning: Lethally irradiate the recipient C57BL/6 mice to ablate their hematopoietic system. b. Cell Transplantation: Transplant bone marrow cells and splenocytes from allogeneic BALB/c donor mice into the irradiated recipients via intravenous injection. c. GVHD Development: Monitor the recipient mice for the development of GVHD, which typically manifests as weight loss, hunched posture, ruffled fur, and skin lesions. d. Treatment: Upon the onset of GVHD symptoms (e.g., in the 3rd week post-transplant), begin treatment with WHI-P180 (e.g., 30 mg/kg/day, administered in three daily doses) or vehicle control.[2] e. Monitoring and Endpoints:
- Monitor animal survival and body weight daily.
- Perform clinical scoring of GVHD severity based on the observed symptoms.
- At the end of the study, collect tissues (e.g., skin, liver, intestine) for histopathological analysis to assess the degree of immune cell infiltration and tissue damage. f. Analysis: Compare the survival rates, body weight changes, and histopathological scores between the WHI-P180-treated and vehicle-treated groups.
Conclusion
This compound is a potent multi-kinase inhibitor with a well-defined, albeit complex, pharmacological profile. Its ability to target key nodes in oncogenic, angiogenic, and immunologic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent. The detailed experimental protocols and pathway visualizations presented in this guide offer a comprehensive resource for researchers seeking to further explore the polypharmacology of WHI-P180 and to design future preclinical and clinical studies. A thorough understanding of its multifaceted mechanism of action is paramount to unlocking its full therapeutic potential and to developing targeted treatment strategies for a range of human diseases.
References
Methodological & Application
Application Notes and Protocols for WHI-P180 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WHI-P180 hydrochloride is a multi-kinase inhibitor with significant activity against Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1] This pathway is integral to immune cell development and function, making JAK3 a compelling target for autoimmune diseases, organ transplant rejection, and certain hematological malignancies. WHI-P180 has also demonstrated inhibitory activity against other kinases such as RET, KDR, and EGFR.[2][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and potency of this compound, focusing on its JAK3 inhibitory activity.
Data Presentation
The inhibitory activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for WHI-P180 against various kinases and in different contexts.
| Target | Assay Type | IC50 | Reference |
| JAK3 | In vitro kinase assay | 13.5 µM | [U.S. Patent 6,329,381] |
| RET | In vitro kinase assay | 5 nM | [2] |
| KDR | In vitro kinase assay | 66 nM | [2] |
| EGFR | In vitro kinase assay | 4 µM | [2] |
| CDK2 | In vitro kinase assay | 1 µM | [3] |
Signaling Pathway
The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression. WHI-P180 inhibits JAK3, thereby blocking the phosphorylation and activation of downstream STAT proteins, primarily STAT5 in the context of γc-family cytokines.[4][5][6]
Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of WHI-P180.
Experimental Protocols
Two key cell-based assays are detailed below: a cell viability assay to determine the IC50 value of WHI-P180 and a Western blot assay to measure the inhibition of STAT5 phosphorylation.
Cell Viability Assay (MTT/MTS Assay) for IC50 Determination
This protocol determines the concentration of WHI-P180 that inhibits cell growth by 50%. Assays like the MTT or MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Hematopoietic cell line (e.g., Jurkat, Ramos, or other relevant AML/CML cell lines)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of WHI-P180 in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance on a plate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the WHI-P180 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for IC50 determination using a cell viability assay.
STAT5 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of WHI-P180 to inhibit the phosphorylation of STAT5, a direct downstream target of JAK3.
Materials:
-
Hematopoietic cell line responsive to IL-2 (e.g., CTLL-2, or other cell lines expressing the IL-2 receptor)
-
This compound
-
Recombinant human IL-2
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to a logarithmic growth phase.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of WHI-P180 or vehicle control for 1-2 hours.
-
Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
(Optional but recommended) Strip the membrane and re-probe with the anti-total STAT5 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT5 and total STAT5.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.
-
Compare the normalized phospho-STAT5 levels in the WHI-P180-treated samples to the IL-2 stimulated control to determine the extent of inhibition.
-
Conclusion
These protocols provide a framework for the cell-based evaluation of this compound. The cell viability assay is a robust method for determining the cytotoxic or cytostatic potential of the compound and for calculating its IC50 value. The STAT5 phosphorylation assay provides a more mechanistic insight into the on-target activity of WHI-P180 by directly measuring the inhibition of a key downstream effector of the JAK3 signaling pathway. Together, these assays are essential tools for characterizing the cellular effects of WHI-P180 and for advancing its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. miR-186 inhibits cell proliferation of prostate cancer by targeting GOLPH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Kinase Activity Assay with WHI-P180 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
WHI-P180 hydrochloride is a multi-kinase inhibitor known to target several key enzymes involved in cellular signaling pathways, making it a valuable tool for cancer research and drug development.[1][2][3][4][5] This document provides detailed application notes and protocols for developing and utilizing kinase activity assays with this compound to characterize its inhibitory effects on its primary kinase targets: RET, KDR (VEGFR2), EGFR, and CDK2.[1][2][3][4][5][6][7][8][9][10][11]
Target Kinase Signaling Pathways
WHI-P180 targets kinases that are integral components of major signaling cascades, including growth factor signaling, cell cycle progression, and angiogenesis.[3] Understanding these pathways is crucial for interpreting the effects of WHI-P180 in cellular and biochemical assays.
RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase.[12] Ligands such as Glial cell line-Derived Neurotrophic Factor (GDNF) bind to a co-receptor, leading to the recruitment and autophosphorylation of RET.[12] This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, differentiation, and survival.[12][13]
Caption: The RET signaling pathway and the inhibitory action of WHI-P180.
KDR (VEGFR2) Signaling Pathway
Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a key regulator of angiogenesis.[14] Binding of VEGF to KDR leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[10][14]
Caption: The KDR (VEGFR2) signaling pathway and its inhibition by WHI-P180.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, activates downstream pathways such as RAS/MAPK and PI3K/AKT, leading to cell proliferation and survival.[1][15] Overexpression or hyperactivity of EGFR is associated with various cancers.[1][15]
Caption: The EGFR signaling pathway and the inhibitory effect of WHI-P180.
CDK2 and Cell Cycle Regulation
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[16][17] Its activity is dependent on binding to cyclins, such as Cyclin A and Cyclin E.[16][17] The active CDK2/cyclin complex phosphorylates various substrates to promote DNA replication and cell cycle progression.[17][18]
Caption: The role of CDK2 in cell cycle regulation and its inhibition by WHI-P180.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[19]
| Target Kinase | IC50 Value | Reference(s) |
| RET | 4.5 - 5 nM | [5][20][21] |
| KDR (VEGFR2) | 66 nM | [5][20][21] |
| EGFR | 4.0 µM | [21][22] |
| CDK2 | 1.0 µM | [22] |
Experimental Protocols
A variety of assay formats can be used to measure the activity of this compound against its target kinases. The choice of assay will depend on the specific research goals, available equipment, and desired throughput.
General Experimental Workflow
The general workflow for screening an inhibitor like this compound involves preparing the assay components, initiating the kinase reaction, stopping the reaction, detecting the signal, and analyzing the data to determine the IC50 value.
Caption: General workflow for a kinase inhibitor assay.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted for a generic luminescence-based assay to measure the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.
1. Principle The assay measures the amount of ATP remaining in the reaction well after the kinase reaction. A luciferase enzyme uses the remaining ATP to generate a luminescent signal. Higher kinase activity results in more ATP consumption and a lower luminescent signal.
2. Materials and Reagents
-
Recombinant Kinase (RET, KDR, EGFR, or CDK2)
-
Kinase Substrate:
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[18]
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo® MAX)[1][16][23]
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
3. Experimental Protocol
-
Prepare WHI-P180 Dilutions: Prepare a serial dilution of this compound in 1X Kinase Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Prepare Master Mix: Prepare a master mix containing the kinase and its corresponding substrate in 1X Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted WHI-P180 or vehicle control to the appropriate wells.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Include a "no enzyme" control by adding 10 µL of the substrate in assay buffer without the kinase.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[23]
-
Signal Detection:
-
Equilibrate the plate and the luminescent kinase assay reagent to room temperature.
-
Add 25 µL of the luminescent reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.[23]
-
-
Read Plate: Measure the luminescence using a plate reader.
4. Data Analysis
-
Subtract the "no enzyme" control luminescence from all other readings.
-
Calculate the percent inhibition for each WHI-P180 concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))
-
Plot the percent inhibition against the logarithm of the WHI-P180 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25][26][27]
Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.
1. Principle A kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-antibody and a streptavidin-labeled acceptor fluorophore are added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.
2. Materials and Reagents
-
Recombinant Kinase (RET, KDR, EGFR, or CDK2)
-
Biotinylated peptide substrate
-
This compound
-
ATP
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7][28]
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-labeled acceptor fluorophore (e.g., APC or XL665)
-
TR-FRET stop/detection buffer (containing EDTA)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
3. Experimental Protocol
-
Reagent Preparation: Prepare serial dilutions of WHI-P180 in kinase buffer. Prepare solutions of kinase, biotinylated substrate, and ATP in kinase buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of diluted WHI-P180 or vehicle control to the wells.
-
Add 5 µL of the kinase solution.
-
Include appropriate controls (no enzyme, no substrate, positive control with a known inhibitor).
-
-
Initiate Kinase Reaction: Add 2.5 µL of a solution containing the biotinylated substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[11][29]
-
Stop Reaction and Detection:
-
Prepare a stop/detection buffer containing the europium-labeled antibody and the streptavidin-labeled acceptor.
-
Add 10 µL of the stop/detection buffer to each well.
-
-
Second Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.[11][29]
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (emission at two wavelengths, e.g., 615 nm for europium and 665 nm for the acceptor).
4. Data Analysis
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Calculate the percent inhibition based on the emission ratios.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50.
Protocol 3: Radiometric Kinase Assay
This is a traditional and highly sensitive method that measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
1. Principle The kinase transfers the radiolabeled gamma-phosphate from ATP to a substrate. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity of the substrate is measured.
2. Materials and Reagents
-
Recombinant Kinase (RET, KDR, EGFR, or CDK2)
-
Kinase Substrate
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radioactive ("cold") ATP
-
Kinase Reaction Buffer
-
Phosphocellulose paper or membrane
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter or phosphorimager
-
Appropriate radiation safety equipment and designated work area
3. Experimental Protocol
-
Prepare Reagents: Prepare serial dilutions of WHI-P180. Prepare a master mix of kinase and substrate in reaction buffer. Prepare an ATP mix containing both cold ATP and [γ-³²P]ATP.[30]
-
Assay Setup:
-
In microcentrifuge tubes, add the diluted WHI-P180 or vehicle control.
-
Add the kinase/substrate master mix.
-
-
Initiate Kinase Reaction: In a designated radioactive work area, add the ATP mix to each tube to start the reaction.[30]
-
Incubation: Incubate at 30°C for 20-30 minutes.[30]
-
Stop Reaction and Spotting:
-
Stop the reaction by adding a small volume of stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
-
Washing: Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection:
-
Air dry the phosphocellulose paper.
-
Quantify the radioactivity using a scintillation counter or a phosphorimager.
-
4. Data Analysis
-
Determine the counts per minute (CPM) for each reaction.
-
Calculate the percent inhibition for each WHI-P180 concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Controls for Kinase Assays
-
Positive Control: A known inhibitor of the target kinase to ensure the assay can detect inhibition.
-
Negative Control (Vehicle Control): Usually DMSO, to determine the baseline kinase activity without inhibition.
-
No Enzyme Control: To measure the background signal in the absence of kinase activity.
-
No Substrate Control: To ensure the signal is dependent on substrate phosphorylation.
These detailed notes and protocols provide a comprehensive guide for researchers to develop and execute robust kinase activity assays for the characterization of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. RET Kinase Enzyme System [promega.com]
- 4. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WHI-P180 (hydrochloride) - Immunomart [immunomart.org]
- 6. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. sambomed.co.kr [sambomed.co.kr]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. shop.bio-connect.nl [shop.bio-connect.nl]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. CDK2/CyclinA2 Kinase Enzyme System [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. selleckchem.com [selleckchem.com]
- 21. WHI-P180 - MedChem Express [bioscience.co.uk]
- 22. medkoo.com [medkoo.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. researchgate.net [researchgate.net]
- 26. How is IC50 calculated? | AAT Bioquest [aatbio.com]
- 27. courses.edx.org [courses.edx.org]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. tools.thermofisher.com [tools.thermofisher.com]
- 30. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating JAK3 Inhibition with WHI-P180 Hydrochloride
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. WHI-P180 - Immunomart [immunomart.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WHI-P180 | CDK | VEGFR | c-RET | EGFR | TargetMol [targetmol.com]
- 6. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. Constitutive STAT5 phosphorylation in CD34+ cells of patients with primary myelofibrosis: Correlation with driver mutation status and disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-Angiogenic Effects of WHI-P180 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis.[1] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway has emerged as a key regulator of angiogenesis, making it an attractive target for anti-cancer therapies.[2][3] WHI-P180 is a potent inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of tyrosine kinases.[4] By blocking JAK3, WHI-P180 can modulate downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, thereby exerting anti-angiogenic effects.[5] These application notes provide detailed protocols for utilizing WHI-P180 hydrochloride to investigate its anti-angiogenic properties in various in vitro and ex vivo models.
Mechanism of Action: Inhibition of the JAK3/STAT3 Pathway
This compound selectively inhibits the catalytic activity of JAK3. In the context of angiogenesis, the binding of pro-angiogenic factors like vascular endothelial growth factor (VEGF) to their receptors on endothelial cells can activate the JAK/STAT pathway.[6] Specifically, this can lead to the phosphorylation and activation of STAT3, which then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, such as VEGF itself and other pro-angiogenic factors.[7][8] WHI-P180, by inhibiting JAK3, prevents the phosphorylation of STAT3, thereby downregulating the expression of these target genes and inhibiting the key processes of angiogenesis.[9]
Caption: WHI-P180 inhibits angiogenesis by blocking the JAK3/STAT3 signaling pathway.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the described experimental protocols.
Table 1: Effect of WHI-P180 on Endothelial Cell Proliferation (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (490 nm) ± SD | % Inhibition |
| Vehicle Control | 0 | 1.25 ± 0.08 | 0 |
| WHI-P180 | 1 | 1.02 ± 0.06 | 18.4 |
| WHI-P180 | 5 | 0.78 ± 0.05 | 37.6 |
| WHI-P180 | 10 | 0.51 ± 0.04 | 59.2 |
| WHI-P180 | 25 | 0.32 ± 0.03 | 74.4 |
| Positive Control | - | - | - |
Table 2: Effect of WHI-P180 on Endothelial Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure (%) ± SD | % Inhibition of Migration |
| Vehicle Control | 0 | 95.2 ± 4.1 | 0 |
| WHI-P180 | 1 | 78.6 ± 5.3 | 17.4 |
| WHI-P180 | 5 | 55.4 ± 3.8 | 41.8 |
| WHI-P180 | 10 | 32.1 ± 2.9 | 66.3 |
| WHI-P180 | 25 | 15.8 ± 2.1 | 83.4 |
| Positive Control | - | - | - |
Table 3: Effect of WHI-P180 on In Vitro Tube Formation
| Treatment Group | Concentration (µM) | Number of Tubes ± SD | Total Tube Length (µm) ± SD | Number of Junctions ± SD |
| Vehicle Control | 0 | 45 ± 4 | 12500 ± 850 | 38 ± 3 |
| WHI-P180 | 1 | 35 ± 3 | 9800 ± 670 | 29 ± 2 |
| WHI-P180 | 5 | 22 ± 2 | 6200 ± 450 | 18 ± 2 |
| WHI-P180 | 10 | 11 ± 1 | 3100 ± 280 | 8 ± 1 |
| WHI-P180 | 25 | 4 ± 1 | 950 ± 120 | 2 ± 1 |
| Positive Control | - | - | - | - |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in EGM-2 and incubate overnight.[10][11]
-
The following day, replace the medium with fresh EGM-2 containing various concentrations of WHI-P180 (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO).
-
Incubate for 48 hours.[11]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Caption: Workflow for the MTT-based cell proliferation assay.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.[12]
-
Materials:
-
Protocol:
-
Seed HUVECs in 12-well plates and grow to confluence.[12]
-
Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[12]
-
Wash with PBS to remove detached cells and replace with fresh EGM-2 containing different concentrations of WHI-P180 or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate for 8-12 hours and capture images of the same wound fields.[12]
-
Measure the wound area at both time points and calculate the percentage of wound closure.[12]
-
Caption: Workflow for the wound healing cell migration assay.
In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[13][14]
-
Materials:
-
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled plate.[13][15]
-
Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.[13]
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of WHI-P180 or vehicle control.
-
Seed the cells onto the solidified matrix at a density of 1.5-2.5 x 10^4 cells per well.
-
Incubate for 4-18 hours.[15]
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the number of tubes, total tube length, and number of junctions using image analysis software.[16]
-
Caption: Workflow for the in vitro tube formation assay.
Endothelial Cell Apoptosis Assay (Annexin V/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).[17][18]
-
Materials:
-
HUVECs
-
EGM-2
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit[18]
-
Flow cytometer
-
-
Protocol:
-
Seed HUVECs in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of WHI-P180 or vehicle control for 24-48 hours.[19]
-
Harvest both adherent and floating cells and wash with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between live, apoptotic, and necrotic cells.[17]
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis, recapitulating multiple steps of the angiogenic process.[20][21]
-
Materials:
-
Protocol:
-
Excise the thoracic aorta and remove surrounding fibro-adipose tissue.[21]
-
Cut the aorta into 1 mm thick rings.[21]
-
Embed the aortic rings in a collagen or fibrin gel in a 48-well plate.[20][22]
-
After polymerization of the gel, add medium containing different concentrations of WHI-P180 or vehicle control.
-
Incubate for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily.
-
At the end of the experiment, capture images and quantify the number and length of the sprouting vessels.[22]
-
Caption: Workflow for the ex vivo aortic ring assay.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[23][24]
-
Materials:
-
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.[25]
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc or silicone ring onto the CAM.[25]
-
Apply a solution of WHI-P180 or vehicle control onto the disc or within the ring.
-
Seal the window and return the egg to the incubator for an additional 48-72 hours.[25]
-
After incubation, open the egg and observe the vasculature around the application site.
-
Capture images and quantify the number of blood vessel branch points in the treated area compared to the control.[24]
-
Caption: Workflow for the in vivo CAM assay.
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. scispace.com [scispace.com]
- 3. Stork: The JAK/STAT3 signalling pathway regulated angiogenesis in an endothelial cell/adipose-derived stromal cell co-culture, 3D gel model [storkapp.me]
- 4. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 5. JAK-STAT inhibition reduces endothelial prothrombotic activation and leukocyte–endothelial proadhesive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chronic Stress Activates PlexinA1/VEGFR2-JAK2-STAT3 in Vascular Endothelial Cells to Promote Angiogenesis [frontiersin.org]
- 7. JAK2/STAT3 signaling pathway activation mediates tumor angiogenesis by upregulation of VEGF and bFGF in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK inhibitors inhibit angiogenesis by reducing VEGF production from rheumatoid arthritis-derived fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HUVEC cell proliferation assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]
- 13. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. 2.7. Endothelial Cell Apoptosis Assay [bio-protocol.org]
- 20. 大鼠主动脉环试验-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 21. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
potential off-target effects of WHI-P180 hydrochloride in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of WHI-P180 hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
WHI-P180 is a multi-kinase inhibitor. Its primary targets are considered to be the proto-oncogene RET and Kinase Insert Domain Receptor (KDR). However, it exhibits activity against a range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase 3 (JAK3), Tau-tubulin Kinase 1 (TTBK1), and Cyclin-dependent Kinase 2 (Cdk2).[1][2]
Q2: How can I assess the selectivity of WHI-P180 in my experiments?
To determine the kinase selectivity of WHI-P180, it is recommended to perform a kinase panel screening. This involves testing the compound against a broad array of purified kinases to identify potential off-target interactions. Commercial services are available that offer comprehensive kinase profiling.
Q3: My cells are showing unexpected toxicity after WHI-P180 treatment. What could be the cause?
Unexpected toxicity can arise from several factors:
-
Off-target effects: Inhibition of essential kinases other than the intended target can lead to cellular toxicity. Review the known off-targets of WHI-P180 and assess their relevance to your cell model.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level for your cells (typically ≤ 0.1%).[3]
-
Compound degradation: Improper storage or handling of this compound can lead to degradation products that may be more toxic.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors due to their unique genetic and proteomic profiles.
Q4: I am not observing the expected inhibition of my target kinase in my cellular assay. What should I check?
Several factors could contribute to a lack of expected activity:
-
Compound solubility and stability: WHI-P180 may precipitate in your culture medium. Ensure it is fully dissolved and stable for the duration of your experiment.
-
Cellular uptake: The compound may not be efficiently entering the cells.
-
High ATP concentration: In cellular environments, high intracellular ATP concentrations can compete with ATP-competitive inhibitors like WHI-P180, leading to a decrease in apparent potency compared to biochemical assays.
-
Drug efflux pumps: Your cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm.
Q5: How can I confirm that the observed cellular phenotype is due to the inhibition of a specific off-target kinase?
To validate the involvement of a specific off-target, you can employ the following strategies:
-
Use a more selective inhibitor: Compare the phenotype induced by WHI-P180 with that of a highly selective inhibitor for the suspected off-target kinase.
-
Genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the suspected off-target kinase and observe if this phenocopies the effect of WHI-P180 treatment.
-
Rescue experiments: Overexpress a drug-resistant mutant of the suspected off-target kinase. If the phenotype is rescued, it strongly suggests the involvement of that kinase.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound against various kinases. Note that IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values can vary depending on the specific assay conditions.
| Target Kinase | Activity (IC50/Kd) | Notes |
| RET | 4.5 nM (IC50)[4][5] | Primary Target |
| KDR (VEGFR2) | 66 nM (IC50)[4][5] | Primary Target |
| EGFR | 4 µM (IC50)[3][4][6][7] | Off-Target |
| JAK3 | Inhibition observed | Off-Target; specific IC50 not consistently reported in initial searches. |
| TTBK1 | 0.46 µM (Kd, phosphorylated)[1] | Off-Target |
| 0.24 µM (Kd, non-phosphorylated)[1] | ||
| Cdk2 | 1.0 µM (IC50)[3][7] | Off-Target |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of WHI-P180 against a purified kinase. Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare the kinase and its specific substrate in the kinase buffer.
-
Prepare ATP in the kinase buffer at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.
-
Add serial dilutions of WHI-P180 or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection:
-
Detect the kinase activity using a suitable method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).[6][7]
-
Fluorescence/TR-FRET assay: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each WHI-P180 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the WHI-P180 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Cellular Viability Assay (MTS Assay)
This protocol is for assessing the effect of WHI-P180 on cell proliferation and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of WHI-P180 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C until a color change is visible.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control-treated cells.
-
Plot the percentage of viability against the logarithm of the WHI-P180 concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values | Inconsistent cell seeding density. | Use a cell counter for accurate seeding and ensure even cell distribution in the wells. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or medium. | |
| No inhibitory effect observed | Inactive compound. | Verify the purity and integrity of WHI-P180. Use a fresh stock. |
| Incorrect assay conditions. | Optimize enzyme/substrate concentrations and incubation times. Ensure ATP concentration is appropriate. | |
| Cell resistance mechanisms. | Consider using cell lines with lower expression of efflux pumps or co-treat with an efflux pump inhibitor. | |
| Precipitation of WHI-P180 in media | Poor solubility. | Prepare a higher concentration stock in DMSO and ensure the final DMSO concentration is low. Sonication may aid dissolution.[3] |
| Interaction with media components. | Test the solubility of WHI-P180 in different types of culture media. |
Visualizations
Caption: Known kinase targets of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.de [promega.de]
- 7. promega.com.cn [promega.com.cn]
Technical Support Center: Optimizing WHI-P180 Hydrochloride for Cell Viability Assays
Welcome to the technical support center for WHI-P180 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of WHI-P180 in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-kinase inhibitor. It primarily targets several key enzymes involved in cell signaling pathways that are often dysregulated in cancer and immunological disorders. Its known targets include Janus kinase 3 (JAK3), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). By inhibiting these kinases, WHI-P180 can interfere with cell proliferation, survival, and cell cycle progression.
Q2: What is a typical starting concentration range for WHI-P180 in a cell viability assay?
A2: The optimal concentration of WHI-P180 is highly dependent on the cell line and the specific experimental conditions. Based on its known inhibitory constants (IC50) against purified enzymes, a broad starting range of 0.1 µM to 50 µM is recommended for initial screening in a dose-response experiment. For more targeted experiments, a narrower range around the expected IC50 for your cell type of interest should be used.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in cell culture-grade DMSO. Ensure the powder is completely dissolved by gentle vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5% (v/v).
Q4: What are the potential off-target effects of WHI-P180?
A4: As a multi-kinase inhibitor, WHI-P180 can affect multiple signaling pathways. While its primary targets are well-documented, at higher concentrations, it may inhibit other kinases, leading to off-target effects. These can manifest as unexpected changes in cell morphology, proliferation rates, or the activation state of other signaling pathways. It is important to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. Additionally, including appropriate controls, such as treating cells with a structurally related but inactive compound or using cells with knocked-down target proteins, can help to identify and control for off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Uneven dissolution of formazan crystals (in MTT assays) | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique.- Ensure complete solubilization of formazan by thorough mixing and appropriate incubation time. |
| No significant decrease in cell viability even at high concentrations | - Cell line is resistant to WHI-P180.- Insufficient incubation time.- Incorrect concentration of WHI-P180.- Compound precipitation in the media. | - Confirm the expression of WHI-P180 targets (JAK3, EGFR, CDK2) in your cell line.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Verify the stock solution concentration and the dilution calculations.- Visually inspect the wells for any signs of precipitation. If observed, try preparing fresh dilutions or using a lower final DMSO concentration. |
| Unexpected increase in signal at certain concentrations | - Compound interference with the assay reagent (e.g., reduction of MTT by the compound).- Hormetic effect (low-dose stimulation). | - Run a control plate with WHI-P180 and the assay reagent in cell-free media to check for direct chemical interaction.- Carefully examine the dose-response curve for a biphasic response. |
| High background signal | - Contamination of cell culture (e.g., mycoplasma).- Autofluorescence of the compound or media components. | - Regularly test cell cultures for mycoplasma contamination.- Use phenol red-free media if using a fluorescence-based assay. Measure the background fluorescence of the compound in cell-free media. |
Data Presentation: Reported IC50 Values for WHI-P180
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for WHI-P180 against its purified kinase targets. Note that cell-based IC50 values can vary significantly depending on the cell line and assay conditions.
| Target | IC50 (µM) | Assay Type |
| EGFR | 4.0 | Enzyme Assay |
| CDK2 | 1.0 | Enzyme Assay |
This data should be used as a reference for designing initial dose-response experiments.
Experimental Protocols
Detailed Methodology for Determining the Optimal Concentration of WHI-P180 using an MTT Assay
This protocol provides a step-by-step guide to determine the IC50 value of WHI-P180 in an adherent cancer cell line.
Materials:
-
This compound
-
Cell culture-grade DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure you have a single-cell suspension.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Preparation of WHI-P180 Dilutions:
-
Prepare a 10 mM stock solution of WHI-P180 in DMSO.
-
Perform a serial dilution of the WHI-P180 stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Prepare enough of each concentration to treat triplicate wells.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest WHI-P180 concentration) and a blank control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared WHI-P180 dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the WHI-P180 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathways targeted by WHI-P180.
Caption: Workflow for IC50 determination of WHI-P180.
unexpected morphological changes in cells treated with WHI-P180 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected morphological changes in cells treated with WHI-P180 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-kinase inhibitor. It is known to inhibit several kinases including rearranged during transfection (RET), kinase insert domain receptor (KDR), epidermal growth factor receptor (EGFR), Janus Kinase 3 (JAK3), and cyclin-dependent kinase 2 (CDK2).[1] It also binds to tau-tubulin kinase 1 (TTBK1).[1][2]
Q2: What are the known cellular effects of WHI-P180?
Based on its targets, WHI-P180 is expected to impact several cellular processes:
-
Cell Proliferation and Survival: By inhibiting receptor tyrosine kinases like RET, KDR, and EGFR, WHI-P180 can disrupt downstream signaling pathways crucial for tumor growth and survival, such as the MAPK and PI3K/AKT pathways.[3]
-
Cell Cycle Progression: As an inhibitor of CDK2, WHI-P180 can halt the cell cycle at the G1/S transition, leading to reduced DNA synthesis and potentially apoptosis in rapidly dividing cells.[3][4][5]
-
Immune Response: Inhibition of JAK3 suggests that WHI-P180 can modulate immune cell signaling.[2]
Q3: Are there any published reports of WHI-P180 causing unexpected morphological changes?
Currently, there is a lack of specific scientific literature detailing unexpected or off-target morphological changes directly caused by WHI-P180 treatment. The observed changes are more likely a consequence of its on-target effects (e.g., apoptosis, cell cycle arrest) or experimental artifacts.
Troubleshooting Guide: Unexpected Morphological Changes
Experiencing unexpected changes in cell morphology can be alarming. This guide will help you systematically troubleshoot potential causes, distinguishing between a true drug effect and an experimental artifact.
Step 1: Characterize the Morphological Changes
Carefully document the observed changes. Are the cells:
-
Rounding up and detaching?
-
Becoming elongated or spindle-shaped?
-
Showing signs of vacuolization?[6]
-
Exhibiting membrane blebbing?
-
Forming granular structures around the nucleus?[6]
Step 2: Consider the On-Target Effects of WHI-P180
The observed morphology could be a direct result of WHI-P180's mechanism of action.
-
Apoptosis: Inhibition of pro-survival pathways (EGFR, RET, KDR) and cell cycle progression (CDK2) can induce apoptosis. Hallmarks of apoptosis include cell shrinkage, rounding, membrane blebbing, and eventual detachment.
-
Cell Cycle Arrest: Arrest at the G1/S phase can lead to changes in cell size and appearance.[7][8]
Step 3: Investigate Potential Experimental Artifacts
If the morphological changes are inconsistent or do not align with expected on-target effects, consider these common experimental issues:
-
Suboptimal Cell Health:
-
High Passage Number: Long-term culturing can lead to clonal selection and altered morphology. It is recommended to use cells from a low-passage frozen stock for reproducible results.[9]
-
Nutrient Depletion/Waste Accumulation: Ensure you are changing the media regularly, as acidic conditions and lack of nutrients can cause cellular stress and morphological changes.[9]
-
-
Contamination:
-
Mycoplasma: This common contaminant is not visible under a standard microscope but can significantly alter cell behavior, morphology, and response to treatments.[10] Routine testing for mycoplasma is crucial.[9]
-
Bacterial or Fungal Contamination: While more obvious, low-level contamination can initially manifest as subtle changes in cell appearance.[]
-
-
Reagent Quality and Handling:
-
WHI-P180 Stock Solution: Ensure the compound is fully dissolved and stored correctly. Improperly stored or precipitated compound can lead to inconsistent concentrations and cellular stress. Stock solutions are generally stable for up to 6 months at -20°C.[4]
-
Media and Supplements: Variations in media batches or serum quality can impact cell morphology.[]
-
-
Cell Culture Technique:
Troubleshooting Workflow
Here is a logical workflow to help you pinpoint the source of the unexpected morphological changes.
Caption: Troubleshooting workflow for unexpected cell morphology.
Data Presentation
Inhibitory Concentrations (IC50) of WHI-P180
| Target Kinase | IC50 Value | Reference |
| RET | 4.5 nM / 5 nM | [2][14] |
| KDR | 66 nM | [2][14] |
| EGFR | 4 µM | [2][14] |
| CDK2 | 1 µM | [4][15] |
Experimental Protocols
Protocol 1: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle, which can confirm if WHI-P180 is inducing cell cycle arrest.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with WHI-P180 at various concentrations and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the media and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Centrifuge again and resuspend the pellet in 500 µL of PI staining solution.
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubation: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathways and Workflows
WHI-P180 Inhibition of Key Signaling Pathways
The following diagram illustrates the primary signaling pathways inhibited by WHI-P180.
Caption: WHI-P180 inhibits multiple kinases, affecting key cellular pathways.
References
- 1. This compound 153437-55-9 | TCI AMERICA [tcichemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. WHI-P180(Janex 3)|EGFR/CDK2 inhibitor|DC Chemicals [dcchemicals.com]
- 6. Cell Lines, Culture Types, & Cell Morphology | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Cycle Control by Optogenetically Regulated Cell Cycle Inhibitor Protein p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What's Killing My Cell Cultures?: Troubleshooting Common Cell Culture and Cell Growth Problems | Corning [corning.com]
- 13. marinbio.com [marinbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. WHI-P180 | CDK | VEGFR | c-RET | EGFR | TargetMol [targetmol.com]
Technical Support Center: Minimizing Cytotoxicity of WHI-P180 Hydrochloride in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of WHI-P180 hydrochloride in primary cell cultures. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor. While it is often cited as a Janus Kinase 3 (JAK3) inhibitor, it is important to note that it is a multi-kinase inhibitor.[1] This means it can affect multiple signaling pathways within a cell.
Q2: Why am I observing high levels of cytotoxicity in my primary cells after treatment with WHI-P180?
High cytotoxicity can stem from several factors:
-
Off-Target Effects: WHI-P180 is known to inhibit other kinases besides JAK3, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (Cdk2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR), and the proto-oncogene c-Ret.[1][2] Inhibition of these pathways can lead to unintended and toxic effects in primary cells, which are often more sensitive than immortalized cell lines.
-
Inappropriate Concentration: Primary cells are delicate and can be sensitive to even low concentrations of chemical compounds.[3] The optimal concentration of WHI-P180 will vary significantly between different primary cell types.
-
Suboptimal Cell Culture Conditions: The general health of your primary cells before and during the experiment is critical. Factors like improper thawing, high passage number, contamination, or nutrient-depleted media can exacerbate the cytotoxic effects of any compound.[4]
-
Solvent Toxicity: The solvent used to dissolve WHI-P180, typically DMSO, can be toxic to primary cells at higher concentrations.[3]
Q3: What are the known kinase targets of WHI-P180?
WHI-P180 has been shown to inhibit the following kinases with varying potency:
| Target Kinase | Abbreviation | Reported IC50 |
| Janus Kinase 3 | JAK3 | Not explicitly quantified in the provided results |
| Epidermal Growth Factor Receptor | EGFR | 4.0 µM[2] |
| Cyclin-Dependent Kinase 2 | Cdk2 | 1.0 µM[2][5] |
| Vascular Endothelial Growth Factor Receptor 2 | KDR/VEGFR2 | Not explicitly quantified in the provided results |
| Proto-oncogene tyrosine-protein kinase receptor Ret | c-Ret | Not explicitly quantified in the provided results |
Q4: How should I prepare and store this compound for cell culture experiments?
-
Reconstitution: A recommended method for preparing a stock solution is to dissolve this compound in DMSO.[2] For in vivo applications, a formulation of 5% DMSO, 30% PEG300, and 65% sterile water can be considered, though for in vitro use, a direct dilution from a DMSO stock is more common.[2]
-
Storage: Store the powdered compound at -20°C for up to 3 years. Once reconstituted in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to one year to maintain stability.[2] Stock solutions in DMSO are reported to be stable for up to 6 months at -20°C.[5]
II. Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and minimize WHI-P180-induced cytotoxicity.
Guide 1: High Cell Death Observed Shortly After Treatment
Problem: A significant decrease in cell viability is observed within hours to 24 hours of adding WHI-P180.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration range. | Protocol: Seed primary cells at the recommended density. Treat with a wide range of WHI-P180 concentrations (e.g., from nanomolar to high micromolar). Assess cell viability at 24, 48, and 72 hours using a reliable method like Trypan Blue exclusion or a fluorescence-based live/dead assay. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. | Protocol: As a control, treat cells with the same volume of solvent used for the highest concentration of WHI-P180. The final DMSO concentration should ideally be below 0.1%. |
| Poor Initial Cell Health | Review and optimize your primary cell handling procedures. | Protocol: Ensure rapid and correct thawing of cryopreserved cells in a 37°C water bath.[6] Avoid centrifuging sensitive primary cells immediately after thawing.[7] Plate cells at the recommended seeding density and allow them to recover and adhere for at least 24 hours before starting the experiment.[3] |
Guide 2: Gradual Decrease in Cell Viability Over Time
Problem: Cell viability decreases progressively over a period of 48-72 hours or longer.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Compound Instability in Media | Replenish the media with freshly prepared WHI-P180 at regular intervals. | Protocol: Change the cell culture media every 24-48 hours, adding freshly diluted WHI-P180 with each media change. This ensures a consistent concentration of the active compound. |
| Nutrient Depletion | Ensure the cell culture medium is not depleted of essential nutrients. | Protocol: Use a high-quality, recommended medium for your specific primary cell type. For longer-term experiments, consider using a medium with higher stability for components like glutamine to prevent the buildup of toxic byproducts like ammonia.[8][9] |
| Off-Target Cumulative Toxicity | Reduce the duration of exposure to WHI-P180. | Protocol: Design experiments with shorter endpoints if possible. If long-term inhibition is required, consider a washout period where the compound is removed to allow cells to recover before re-exposure. |
Guide 3: Poor Cell Attachment or Changes in Morphology
Problem: Cells detach from the culture surface or exhibit abnormal morphology after treatment.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inhibition of Adhesion Signaling | Ensure culture vessels are appropriately coated to promote cell attachment. | Protocol: Use culture vessels coated with appropriate extracellular matrix proteins (e.g., collagen, fibronectin, laminin) as recommended for your specific primary cell type. |
| Induction of Apoptosis or Senescence | Assess markers of apoptosis and senescence. | Protocol: Perform assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and senescence (e.g., β-galactosidase staining) to understand the mechanism of cell death or growth arrest. |
| Cytoskeletal Disruption | Visualize the cytoskeleton to observe any changes. | Protocol: Use immunofluorescence to stain for key cytoskeletal proteins like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies) to assess any morphological changes induced by the compound. |
III. Experimental Protocols
Protocol 1: Determining the Optimal Concentration of WHI-P180 using a Cytotoxicity Assay
This protocol uses the MTT assay as an example to determine the IC50 (half-maximal inhibitory concentration) of WHI-P180.
-
Cell Seeding: Seed primary cells in a 96-well plate at a density recommended for your specific cell type and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest WHI-P180 concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X WHI-P180 dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
IV. Signaling Pathways and Visualizations
Understanding the signaling pathways affected by WHI-P180 can help in interpreting experimental results and troubleshooting cytotoxicity.
On-Target Pathway: JAK3 Signaling
WHI-P180 is designed to inhibit JAK3, which is crucial for signaling by cytokines that use the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[10][11] This pathway is central to the development, proliferation, and function of lymphocytes.
Caption: JAK3 signaling pathway initiated by cytokine binding.
Off-Target Pathway: VEGFR2 (KDR) Signaling
Inhibition of VEGFR2, primarily expressed on endothelial cells, can affect cell proliferation, migration, and survival.[12] This could be a source of cytotoxicity in experiments involving vascular cells or complex co-cultures.
Caption: Simplified VEGFR2 (KDR) signaling cascade.
Off-Target Pathway: c-Ret Signaling
The c-Ret receptor tyrosine kinase is involved in cell proliferation, survival, and differentiation, particularly in neural crest-derived cells.[13][14] Its inhibition by WHI-P180 could lead to cytotoxicity in specific primary cell types.
References
- 1. This compound 153437-55-9 | TCI Deutschland GmbH [tcichemicals.com]
- 2. WHI-P180 | CDK | VEGFR | c-RET | EGFR | TargetMol [targetmol.com]
- 3. Primary Cell Culture Basics [sigmaaldrich.com]
- 4. promocell.com [promocell.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. youtube.com [youtube.com]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Biopharma & Bioprocessing [evonik.com]
- 10. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RET proto-oncogene - Wikipedia [en.wikipedia.org]
WHI-P180 hydrochloride precipitation in cell culture media
Welcome to the technical support center for WHI-P180 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound in cell culture experiments and to troubleshoot common issues, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-kinase inhibitor. Its primary targets include Janus kinase 3 (JAK3), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK). It is often used in research to study signaling pathways related to immunology and cancer.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It has a high solubility in DMSO, which allows for the preparation of a concentrated stock solution.[1]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to your desired concentration. Sonication is recommended to ensure the compound is fully dissolved.[1] For example, a stock solution of 10 mM can be prepared for use in cell culture experiments.[2]
Q4: How should I store the this compound stock solution?
Store the powdered compound at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound precipitated after I added it to my cell culture media. What should I do?
Precipitation of small molecule inhibitors upon dilution into aqueous solutions like cell culture media is a common issue. Please refer to the troubleshooting guide below for detailed steps on how to prevent and resolve this.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Issue: Precipitate formation upon dilution of DMSO stock solution into aqueous cell culture medium.
This is a common problem when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.
Solutions:
-
Optimize the Dilution Process:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free media, vortexing gently, and then add this intermediate dilution to the final volume of complete media.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[3] Ensure you run a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes help maintain solubility.
-
-
Modify the Stock Solution Preparation:
-
Lower the Stock Concentration: If you are using a very high concentration stock solution, try preparing a lower concentration stock in DMSO. This will require adding a larger volume to your media to achieve the same final concentration, which may help with solubility.
-
Use a Co-solvent: In some cases, using a mixture of solvents for the stock solution can improve solubility upon dilution. However, the toxicity of any co-solvent on your specific cell line must be carefully evaluated.
-
-
Consider the Cell Culture Media Composition:
-
Serum Content: The presence of serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, consider whether your experimental design can tolerate the addition of a low percentage of fetal bovine serum (FBS).
-
pH and Buffer System: The pH and buffer capacity of your media can influence the solubility of compounds.[4][5] Ensure your media is properly buffered and at the correct physiological pH.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 45 mg/mL (151.36 mM) | [1] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [1] |
| Recommended Storage (in Solvent) | -80°C for up to 1 year | [1] |
| Tolerated Final DMSO Concentration in Cell Culture | < 0.5% | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial to mix.
-
Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Dosing Cells with this compound
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently warm the complete cell culture medium (e.g., RPMI-1640 with 10% FBS) to 37°C in a water bath.[6]
-
Prepare an intermediate dilution of the inhibitor by adding the required volume of the DMSO stock solution to a small volume of pre-warmed, serum-free media. Mix gently by pipetting.
-
Add the intermediate dilution to the final volume of complete cell culture medium containing your cells to achieve the desired final concentration of this compound.
-
Gently swirl the culture plate or flask to ensure even distribution of the inhibitor.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate set of cells.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
Visualizations
Signaling Pathways Inhibited by WHI-P180
Caption: Signaling pathways inhibited by WHI-P180.
Experimental Workflow: Preparing and Dosing WHI-P180 in Cell Culture
References
- 1. WHI-P180 | CDK | VEGFR | c-RET | EGFR | TargetMol [targetmol.com]
- 2. WHI-P180 (hydrochloride) - Immunomart [immunomart.org]
- 3. captivatebio.com [captivatebio.com]
- 4. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
addressing autofluorescence of WHI-P180 hydrochloride in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence when imaging with WHI-P180 hydrochloride.
Troubleshooting Guide: Minimizing Autofluorescence in Your Imaging Experiments
Autofluorescence, the natural emission of light by biological structures, can often obscure the signal from your specific fluorescent probes, leading to poor image quality and difficulty in data interpretation. This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your experiments involving this compound.
Q1: I am observing high background fluorescence in my images. How can I determine the source of the autofluorescence?
A1: Identifying the source of autofluorescence is the first step toward eliminating it. The issue can stem from the sample itself (endogenous autofluorescence) or from the experimental procedure (extrinsic autofluorescence).
Troubleshooting Workflow:
Caption: A workflow to systematically identify the source of autofluorescence.
Key Considerations:
-
Endogenous Autofluorescence: Many cell types and tissues naturally fluoresce due to the presence of molecules like NAD(P)H, flavins, collagen, and lipofuscin.[1][2][3] This is often observed as a broad-spectrum emission, particularly in the blue and green channels.
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[2][3][4] Glutaraldehyde is a stronger inducer of autofluorescence than formaldehyde.[2][3]
-
Imaging Media: Some components in cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[5]
Q2: How can I reduce autofluorescence originating from my biological sample?
A2: Several strategies can be employed to minimize endogenous and fixation-induced autofluorescence. The optimal approach will depend on your specific sample and experimental setup.
Summary of Autofluorescence Reduction Techniques:
| Method | Description | Advantages | Disadvantages |
| Photobleaching | Exposing the sample to high-intensity light before labeling to destroy fluorescent molecules.[6] | Effective for a broad range of fluorophores; can be performed with standard microscope light sources.[6] | Can be time-consuming; may damage sensitive samples or epitopes.[6] |
| Chemical Quenching | Treating the sample with chemical reagents that reduce fluorescence. | Fast and easy to implement. | Can reduce the signal of interest; may not be effective for all sources of autofluorescence.[3] |
| Spectral Unmixing | Using software to computationally separate the autofluorescence spectrum from the specific fluorescent probe signals.[7][8][9][10][11] | Can effectively remove autofluorescence without altering the sample; can distinguish between multiple fluorophores.[8][9] | Requires a spectral imaging system and appropriate software; relies on distinct spectral signatures.[7][11] |
| Choice of Fluorophore | Selecting fluorescent probes that emit in the far-red or near-infrared region of the spectrum where autofluorescence is typically lower.[1][2][12] | Simple and effective way to improve signal-to-noise ratio. | Requires appropriate filters and detectors on the microscope. |
Q3: What are some common chemical quenching agents and how do I use them?
A3: Chemical quenching can be a quick and effective method to reduce certain types of autofluorescence.
Common Chemical Quenching Reagents:
| Reagent | Target Autofluorescence | Typical Protocol |
| Sodium Borohydride | Aldehyde-induced autofluorescence.[1][2][3][5] | Prepare a fresh 1 mg/mL solution in PBS. Treat the sample for 10-30 minutes at room temperature, followed by several washes with PBS.[13] |
| Sudan Black B | Lipofuscin autofluorescence.[1][2][3] | Prepare a 0.1-0.3% solution in 70% ethanol. Incubate the sample for 5-20 minutes, then wash thoroughly with PBS. |
| Trypan Blue | Broad-spectrum quenching.[3][5] | A 0.05-0.25% solution can be applied for a few minutes, followed by washing. |
Important Note: Always optimize the concentration and incubation time of any quenching agent for your specific sample to minimize any potential impact on your signal of interest.
FAQs: this compound and Imaging
Q4: Does this compound itself cause autofluorescence?
A4: Based on available information, there is no direct evidence to suggest that this compound is inherently fluorescent or a significant source of autofluorescence in typical imaging experiments. The challenges with background fluorescence when using this compound are more likely to arise from the biological sample or the experimental procedures.
Q5: I am studying the effect of WHI-P180 on the JAK/STAT signaling pathway. How can I visualize this pathway?
A5: WHI-P180 is known to inhibit Janus Kinase 3 (JAK3). The JAK/STAT pathway is a crucial signaling cascade for many cytokines and growth factors.[14][15] A simplified representation of the JAK3/STAT signaling pathway is shown below. You can visualize the activation state of this pathway by using fluorescently labeled antibodies against phosphorylated forms of key proteins like STATs.
Caption: Simplified diagram of the JAK3/STAT signaling pathway and the inhibitory action of WHI-P180.
Q6: What are some key experimental protocols to consider when imaging the effects of WHI-P180?
A6: When designing your imaging experiments with WHI-P180, it is crucial to have robust protocols for sample preparation and imaging.
Experimental Protocol: Immunofluorescence Staining with Autofluorescence Reduction
-
Cell Culture and Treatment:
-
Plate cells on coverslips or in imaging-compatible dishes.
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include vehicle-treated controls.
-
-
Fixation:
-
Permeabilization (if staining intracellular targets):
-
Wash with PBS.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Autofluorescence Quenching (Optional but Recommended):
-
Wash with PBS.
-
Incubate with freshly prepared 1 mg/mL sodium borohydride in PBS for 15 minutes at room temperature.
-
Wash thoroughly with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-STAT) in the blocking buffer.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 x 5 minutes).
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer. Choose a secondary antibody with a fluorophore in the far-red spectrum (e.g., Alexa Fluor 647) to minimize interference from endogenous autofluorescence.[1][2]
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS (3 x 5 minutes).
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Mount the coverslip on a microscope slide with an anti-fade mounting medium.
-
-
Imaging:
-
Acquire images using appropriate filter sets for your chosen fluorophores.
-
For multi-color imaging, acquire each channel sequentially to prevent bleed-through.
-
If significant autofluorescence persists, consider using a microscope with spectral imaging capabilities for linear unmixing.[8]
-
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beckman.com [beckman.com]
- 8. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 9. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optica Publishing Group [opg.optica.org]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Validation & Comparative
A Comparative Guide to EGFR Inhibition: WHI-P180 Hydrochloride vs. Gefitinib
This guide provides a detailed, data-supported comparison between WHI-P180 hydrochloride and gefitinib, two small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR). It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct profiles of these compounds for their potential applications in oncology and related fields.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2]
Gefitinib (Iressa®) is a first-generation, selective, and reversible EGFR tyrosine kinase inhibitor (TKI).[3][4] It was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC), particularly for patients with activating mutations in the EGFR kinase domain.[4][5]
This compound , also known as Janex 3, is a multi-kinase inhibitor.[6] While it does inhibit EGFR, its activity extends to other kinases, suggesting a broader pharmacological profile compared to the more selective gefitinib.[6][7]
Mechanism of Action
Both gefitinib and WHI-P180 inhibit EGFR activity by interfering with its ATP-binding site within the intracellular tyrosine kinase domain. By blocking ATP binding, they prevent the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades.[4][8]
-
Gefitinib acts as a reversible, ATP-competitive inhibitor.[4][9] Its high affinity for the active conformation of the EGFR kinase, especially in mutant forms, leads to potent and selective inhibition.[10]
-
WHI-P180 also functions as an ATP-competitive inhibitor. However, its inhibitory action is not limited to EGFR, as it potently targets other kinases like RET and KDR.[6][7]
Quantitative Data Comparison: Potency and Selectivity
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value indicates greater potency.
| Compound | Target Kinase | IC50 Value | Reference |
| This compound | EGFR | 4.0 µM (4000 nM) | [6][11] |
| RET | 5 nM | [6] | |
| KDR (VEGFR2) | 66 nM | [6] | |
| Cdk2 | 1.0 µM (1000 nM) | [11] | |
| Gefitinib | EGFR (wild-type) | 33 nM (0.033 µM) | [3][12] |
| EGF-stimulated cell growth | 54 nM (0.054 µM) | [3] | |
| EGFR-mutant cells (H3255) | 3 nM (0.003 µM) | [13] | |
| EGFR-mutant cells (11-18) | 390 nM (0.39 µM) | [13] |
Key Observations:
-
Potency against EGFR: Gefitinib is significantly more potent against wild-type EGFR than WHI-P180, with an IC50 value over 100 times lower.[3][6][11]
-
Selectivity: Gefitinib is highly selective for EGFR.[3] In contrast, WHI-P180 is a multi-kinase inhibitor, demonstrating much higher potency against RET and KDR than against EGFR.[6] This broad-spectrum activity could be advantageous in certain contexts but may also lead to off-target effects.
-
Mutant EGFR Sensitivity: Gefitinib's potency is markedly increased in cancer cells harboring specific activating EGFR mutations.[13]
EGFR Signaling Pathway and Inhibitor Action
Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2 and Shc.[8][14] This initiates multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[14][15] Both WHI-P180 and gefitinib block the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
Below are representative protocols for assays commonly used to evaluate EGFR inhibitors.
In Vitro EGFR Kinase Assay (Luminescent)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay to measure the activity of recombinant EGFR.
Objective: To determine the IC50 value of an inhibitor against purified EGFR enzyme.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test inhibitors (WHI-P180, gefitinib) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
In a white assay plate, add 5 µL of each inhibitor dilution.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro luminescent kinase assay.
Cell-Based Proliferation Assay (MTT)
Objective: To determine the effect of an inhibitor on the proliferation of an EGFR-dependent cancer cell line (e.g., A549).
Materials:
-
A549 human lung adenocarcinoma cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test inhibitors dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile, clear 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete growth medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various inhibitor concentrations. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Summary and Conclusion
The comparison between this compound and gefitinib reveals two inhibitors with distinct profiles, primarily driven by differences in potency and selectivity.
-
Gefitinib is a highly potent and selective inhibitor of EGFR.[3] Its clinical efficacy is well-established, particularly in EGFR-mutant cancers, where it exhibits significantly enhanced activity.[16][17] It serves as a benchmark compound for research focused specifically on the EGFR pathway.
-
This compound is a multi-kinase inhibitor with significantly lower potency against EGFR compared to gefitinib.[6][11] Its most potent activity is directed towards other kinases, such as RET and KDR.[6][7] This profile makes it less suitable as a specific tool for studying EGFR but suggests potential applications in contexts where the simultaneous inhibition of multiple signaling pathways may be beneficial.
For researchers focused on the specific inhibition of EGFR, gefitinib is the superior choice due to its high potency and selectivity. WHI-P180 may be of interest for exploratory studies or for investigating the effects of broader kinase inhibition. The selection between these two compounds should be guided by the specific research question and the desired selectivity profile.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the sensitivities of EGF receptor (EGFR) tyrosine kinase inhibitors in drug resistant non-small cell lung cancer (NSCLC) cells using hydrogel-based peptide array - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WHI-P180 | CDK | VEGFR | c-RET | EGFR | TargetMol [targetmol.com]
- 12. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGFR interactive pathway | Abcam [abcam.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Impact of EGFR inhibitor in non-small cell lung cancer on progression-free and overall survival: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: WHI-P180 Hydrochloride Versus Sunitinib in Targeting KDR (VEGFR2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WHI-P180 hydrochloride and sunitinib, two multi-kinase inhibitors with activity against the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). KDR is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer and other diseases. This document summarizes key performance data, outlines relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to aid in research and development decisions.
Executive Summary
Both this compound and sunitinib are potent inhibitors of KDR. Sunitinib is a well-established, FDA-approved drug with a broad kinase inhibition profile, targeting several receptor tyrosine kinases involved in tumor growth and angiogenesis. This compound is also a multi-kinase inhibitor, demonstrating high potency against KDR and the RET proto-oncogene. While direct head-to-head studies are limited, this guide consolidates available data to facilitate a comparative assessment.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency of this compound and sunitinib against KDR and other selected kinases. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | KDR (VEGFR2) | 66 | [1] |
| RET | 4.5 | [1] | |
| EGFR | 4000 | ||
| Sunitinib | KDR (VEGFR2) | ~80 | [2] |
| PDGFRβ | 2 | [2] | |
| c-Kit | Reported Inhibition | [2] | |
| VEGFR1 | Reported Inhibition | [3] | |
| VEGFR3 | Reported Inhibition | [3] | |
| FLT3 | Reported Inhibition | [3] | |
| CSF-1R | Reported Inhibition | [3] | |
| RET | Reported Inhibition | [3] |
Table 1: In Vitro Kinase Inhibition Profile. Comparison of the half-maximal inhibitory concentration (IC50) of this compound and sunitinib against KDR and other kinases.
Mechanism of Action and Signaling Pathway
Both this compound and sunitinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain of KDR, preventing the phosphorylation of downstream signaling molecules. The binding of Vascular Endothelial Growth Factor (VEGF) to KDR triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. By inhibiting KDR, these compounds block this signaling pathway.
Caption: KDR signaling pathway and points of inhibition.
Experimental Protocols
A standardized in vitro kinase inhibition assay is crucial for comparing the potency of inhibitors like this compound and sunitinib. Below is a representative protocol for a KDR kinase assay.
Objective: To determine the IC50 value of a test compound (WHI-P180 or sunitinib) against recombinant human KDR.
Materials:
-
Recombinant human KDR (catalytic domain)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, sunitinib) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader capable of luminescence detection
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant KDR enzyme and the peptide substrate in kinase buffer to their optimal concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted KDR enzyme to each well.
-
Incubate at room temperature for 10-15 minutes to allow for compound binding.
-
-
Initiate Kinase Reaction: Add 2 µL of a mixture of the peptide substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for KDR.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the assay.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Caption: Experimental workflow for comparing kinase inhibitors.
Concluding Remarks
Both this compound and sunitinib are potent inhibitors of KDR, a key target in anti-angiogenic therapy. Sunitinib's broad-spectrum activity against multiple receptor tyrosine kinases has led to its successful clinical use in various cancers. This compound demonstrates high potency for KDR and RET, suggesting its potential as a therapeutic agent. The choice between these inhibitors for research or therapeutic development will depend on the desired selectivity profile and the specific biological context. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their performance.
References
A Comparative Analysis of WHI-P180 Hydrochloride and Other Janus Kinase 3 (JAK3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of WHI-P180 hydrochloride against other prominent Janus Kinase 3 (JAK3) inhibitors. While this compound has been identified as a multi-kinase inhibitor with activity against JAK3, publicly available data on its specific inhibitory concentration (IC50) for JAK3 is limited. This guide, therefore, presents a comparison based on available quantitative data for other well-characterized JAK3 inhibitors and offers a qualitative assessment of WHI-P180's profile.
Data Presentation: Quantitative Comparison of JAK3 Inhibitors
The following table summarizes the reported inhibitory activities of several JAK inhibitors against the JAK family of kinases. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Data Type |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | IC50 |
| Tofacitinib | 112 nM | 20 nM | 1 nM | Not Reported | IC50 |
| Decernotinib (VX-509) | 11 nM | 13 nM | 2.5 nM | 11 nM | Ki |
| Ruxolitinib | 3.3 nM | 2.8 nM | >400 nM | ~20 nM | IC50 |
| Oclacitinib | 10 nM | 18 nM | 99 nM | 84 nM | IC50 |
Comparative Efficacy and Selectivity
This compound is characterized as a multi-kinase inhibitor.[3][4] Its activity against JAK3 has been demonstrated in the context of inhibiting graft-versus-host disease, a process where JAK3 signaling is critical.[1][2] However, without a specific IC50 value for JAK3, a direct quantitative comparison of its potency against other JAK3 inhibitors is not feasible. Its broad-spectrum activity suggests a different therapeutic and side-effect profile compared to more selective JAK3 inhibitors.
Tofacitinib , initially developed as a selective JAK3 inhibitor, demonstrates potent inhibition of JAK3 but also significant activity against JAK1 and JAK2.[6] This broader JAK inhibition profile contributes to its efficacy in autoimmune diseases but may also be associated with some of its side effects.[6]
Decernotinib (VX-509) is a potent and selective JAK3 inhibitor with a Ki of 2.5 nM.[7] It exhibits greater than 4-fold selectivity for JAK3 over other JAK family members in enzymatic assays. In cellular assays, this selectivity for JAK3 can be even more pronounced.
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3. This selectivity profile makes it particularly effective in myeloproliferative neoplasms where JAK1 and JAK2 signaling is dysregulated.
Oclacitinib is a selective JAK1 inhibitor, showing moderate activity against JAK2 and weaker inhibition of JAK3 and TYK2. Its efficacy in treating allergic dermatitis is primarily attributed to its inhibition of JAK1-dependent cytokines.
Experimental Protocols
In Vitro JAK3 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the JAK3 enzyme.
Objective: To quantify the potency of an inhibitor against JAK3 kinase activity.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of the diluted test compound or DMSO (for control).
-
2 µL of recombinant JAK3 enzyme diluted in kinase buffer.
-
2 µL of a substrate/ATP mixture (prepare a master mix of the substrate peptide and ATP in kinase buffer).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: The JAK3 signaling cascade initiated by cytokine binding.
Caption: Workflow for determining inhibitor IC50 values.
References
- 1. Functional uncoupling of the Janus kinase 3-Stat5 pathway in malignant growth of human T cell leukemia virus type 1-transformed human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK3 Y841 Autophosphorylation Is Critical for STAT5B Activation, Kinase Domain Stability and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive STAT5 phosphorylation in CD34+ cells of patients with primary myelofibrosis: Correlation with driver mutation status and disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permission to Proceed: Jak3 and STAT5 Signaling Molecules Give the Green Light for T Helper 1 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphorylation and activation of STAT5, STAT3, and Janus kinases by interleukins 2 and 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The different functions of Stat5 and chromatin alteration through Stat5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
WHI-P180 Hydrochloride: A Comparative Guide to Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Kinase Inhibition Profile
The inhibitory activity of WHI-P180 against several tyrosine kinases has been quantified, primarily through the determination of IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. The available data indicates that WHI-P180 is a potent inhibitor of the proto-oncogene RET and the vascular endothelial growth factor receptor 2 (KDR), with significantly lower activity against the epidermal growth factor receptor (EGFR). While it is also known to inhibit Janus kinase 3 (JAK3), specific IC50 values for its activity against the JAK family of kinases are not consistently reported in publicly accessible literature.
| Target Kinase | IC50 / Kd (nM) | Kinase Family | Notes |
| RET | 4.5 - 5 | Receptor Tyrosine Kinase | Potent inhibition.[1][2][3][4] |
| KDR (VEGFR2) | 66 | Receptor Tyrosine Kinase | Moderate inhibition.[1][2][3][4] |
| EGFR | 4000 | Receptor Tyrosine Kinase | Weak inhibition.[2][3][4] |
| TTBK1 | 240 (non-phosphorylated) | Tau Tubulin Kinase | Binding affinity (Kd).[2][4] |
| 460 (phosphorylated) | |||
| JAK3 | Not specified | Janus Kinase | Known to be an inhibitor.[2][4] |
Note: The lack of comprehensive screening data, particularly against other members of the JAK family (JAK1, JAK2, TYK2) and a broader panel of tyrosine kinases, currently limits a complete assessment of WHI-P180's selectivity.
Signaling Pathways and Experimental Workflow
To visualize the interactions of WHI-P180 and the general process of evaluating kinase inhibitors, the following diagrams are provided.
Caption: Signaling pathways affected by WHI-P180.
Caption: General workflow for IC50 determination.
Experimental Protocols
A detailed, specific experimental protocol for the determination of WHI-P180 IC50 values is not publicly available. However, a general protocol for an in vitro kinase assay to determine the IC50 of a small molecule inhibitor like WHI-P180 is provided below. This protocol is based on common methodologies used in the field.
Objective: To determine the concentration of WHI-P180 required to inhibit 50% of the activity of a target tyrosine kinase in vitro.
Materials:
-
Recombinant human tyrosine kinase (e.g., RET, KDR, JAK3)
-
Specific peptide or protein substrate for the kinase
-
WHI-P180 hydrochloride
-
Adenosine triphosphate (ATP), potentially radiolabeled (γ-³²P-ATP or γ-³³P-ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., EDTA)
-
96-well filter plates or SDS-PAGE materials
-
Scintillation counter or phosphorimager
-
DMSO (for dissolving WHI-P180)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of WHI-P180 in DMSO.
-
Perform serial dilutions of the WHI-P180 stock solution in kinase reaction buffer to create a range of concentrations to be tested.
-
Prepare a solution of the recombinant kinase in kinase reaction buffer.
-
Prepare a solution of the substrate and ATP (including a tracer amount of radiolabeled ATP if using a radiometric assay) in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted WHI-P180 solutions to individual wells. Include control wells with DMSO only (for 0% inhibition) and wells without the kinase (for background).
-
Add the kinase solution to each well (except the background control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the reaction plate at a controlled temperature (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding the stop solution.
-
For filter-binding assays: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the wells to remove unincorporated ATP.
-
For gel-based assays: Add Laemmli buffer to the reaction mixture and separate the proteins by SDS-PAGE.
-
-
Quantification:
-
For filter-binding assays: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
For gel-based assays: Expose the gel to a phosphor screen and quantify the band corresponding to the phosphorylated substrate using a phosphorimager.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of kinase inhibition for each WHI-P180 concentration relative to the DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the WHI-P180 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This guide provides a summary of the currently available data on the cross-reactivity of WHI-P180. Further comprehensive kinase profiling studies are necessary to fully elucidate its selectivity and potential off-target effects.
References
A Head-to-Head Comparison: WHI-P180 Hydrochloride and Vandetanib in RET-Mutant Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a detailed, evidence-based comparison of two tyrosine kinase inhibitors, WHI-P180 hydrochloride and vandetanib, in the context of RET-mutant cancers. This document synthesizes available preclinical and clinical data to facilitate informed decisions in research and development.
This compound and vandetanib are both multi-kinase inhibitors with activity against the REarranged during Transfection (RET) proto-oncogene, a key driver in various cancers, including medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC). While vandetanib is an established therapeutic agent, this compound remains a research compound with limited but potent preclinical data. This guide offers a comprehensive side-by-side analysis of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action and Kinase Inhibition Profile
Both compounds exert their anti-cancer effects by inhibiting the enzymatic activity of multiple tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.
Vandetanib is an orally active inhibitor targeting RET, vascular endothelial growth factor receptor 2 (VEGFR2), and epidermal growth factor receptor (EGFR).[1][2][3] By blocking these pathways, vandetanib disrupts key signaling cascades that promote tumor progression.[3][4]
This compound is also a multi-kinase inhibitor, demonstrating potent inhibition of RET and KDR (VEGFR2).[5] It also exhibits inhibitory activity against EGFR, Janus Kinase 3 (JAK3), and cyclin-dependent kinase 2 (CDK2).
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and vandetanib against key target kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 | Vandetanib IC50 |
| RET | 4.5 - 5 nM | 130 nM |
| KDR (VEGFR2) | 66 nM | 40 nM |
| EGFR | 4 µM | 500 nM |
| JAK3 | Data not available | Data not available |
| CDK2 | 1 µM | Data not available |
Preclinical and Clinical Efficacy in RET-Mutant Models
A direct comparison of the in-cell and in-vivo efficacy of this compound and vandetanib in RET-mutant cancer models is limited by the scarcity of published data for WHI-P180. The available data for each compound is presented below.
Vandetanib in RET-Mutant Cancer Models
Vandetanib has been extensively studied in both preclinical and clinical settings for RET-mutant cancers, particularly medullary thyroid carcinoma.
-
In Vitro Studies: Vandetanib has been shown to inhibit the proliferation of MTC cell lines by blocking RET activity.[3]
-
In Vivo Studies: In a mouse xenograft model of MTC, vandetanib treatment resulted in decreased tumor volume and reduced phosphorylation of RET at Tyr-1062.[5]
-
Clinical Trials: A landmark phase III clinical trial (ZETA trial) in patients with advanced MTC demonstrated that vandetanib significantly prolonged progression-free survival compared to placebo.[6] The objective response rate in the vandetanib group was 45%.[7]
This compound in RET-Mutant Cancer Models
To date, there is a notable absence of published preclinical studies evaluating the efficacy of this compound in RET-mutant cancer cell lines or in vivo models. While its potent enzymatic inhibition of RET kinase is promising, further research is required to translate this into cellular and organismal anti-cancer activity.
Signaling Pathway Modulation
Constitutive activation of the RET signaling pathway, through mutations or fusions, drives oncogenesis by promoting cell proliferation, survival, and migration. Both this compound and vandetanib aim to abrogate this aberrant signaling.
Caption: Aberrant RET signaling and points of inhibition.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of RET inhibitors.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Workflow:
Caption: Workflow for an in vitro kinase assay.
Protocol:
-
Preparation: Recombinant RET kinase is incubated with varying concentrations of the test compound (this compound or vandetanib) in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified using methods such as radioactivity (32P-ATP), fluorescence, or luminescence.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to a test compound.
Protocol:
-
Cell Seeding: RET-mutant cancer cells (e.g., MTC or NSCLC cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vandetanib and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration at which 50% of cell growth is inhibited) is determined.
Western Blotting for RET Signaling
This technique is used to detect and quantify the levels of specific proteins in the RET signaling pathway, including the phosphorylation status of RET and its downstream effectors.
Protocol:
-
Cell Lysis: RET-mutant cancer cells, treated with or without the inhibitor, are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total RET, phosphorylated RET (p-RET), total ERK, phosphorylated ERK (p-ERK)).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein expression and phosphorylation levels.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human RET-mutant cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the test compound (e.g., this compound or vandetanib) or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the treatment period.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
Based on the available in vitro kinase assay data, this compound demonstrates significantly higher potency against RET kinase compared to vandetanib. However, the lack of published preclinical studies on WHI-P180 in RET-mutant cancer cell lines and in vivo models prevents a direct comparison of their anti-cancer efficacy. Vandetanib, on the other hand, has a well-documented preclinical and clinical profile, establishing its therapeutic value in RET-driven malignancies.
For researchers and drug developers, this compound represents a promising lead compound for the development of more potent and potentially more selective RET inhibitors. Further investigation into its cellular and in vivo activity is crucial to ascertain its therapeutic potential. This guide underscores the importance of comprehensive preclinical evaluation to bridge the gap between enzymatic potency and clinical efficacy.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to KDR Inhibition in HUVECs: WHI-P180 Hydrochloride vs. Cabozantinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two kinase inhibitors, WHI-P180 hydrochloride and cabozantinib, with a specific focus on their activity against the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). KDR is a critical mediator of angiogenesis, the formation of new blood vessels, and a key target in cancer therapy. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis.
Introduction to the Inhibitors
This compound , also known as Janex 3, is a multi-kinase inhibitor. While it is recognized for its activity against several kinases, its investigation has included its effects on Janus Kinase 3 (JAK3) and its role in inflammatory responses in endothelial cells.
Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of several types of cancer.[1][2] It is well-established as a potent inhibitor of KDR, as well as other receptor tyrosine kinases such as MET, AXL, and RET, which are involved in tumor progression, metastasis, and angiogenesis.[3][4]
Mechanism of Action and Signaling Pathway
Both this compound and cabozantinib are small molecule inhibitors that function by competing with ATP for the binding site on the kinase domain of their target proteins. Inhibition of KDR blocks the downstream signaling cascade initiated by the binding of its ligand, VEGF. This, in turn, inhibits endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis.
KDR is a receptor tyrosine kinase that, upon binding to VEGF, dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.
Figure 1. Simplified KDR (VEGFR2) signaling pathway and points of inhibition.
Quantitative Comparison of KDR Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound and cabozantinib against the KDR enzyme.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | KDR | 66 | [5][6] |
| Cabozantinib | KDR (VEGFR2) | 0.035 | [7] |
Lower IC50 values indicate higher potency.
Based on these in vitro kinase assay data, cabozantinib is significantly more potent than this compound in inhibiting KDR activity.
Effects on Human Umbilical Vein Endothelial Cells (HUVECs)
While a direct comparative study of this compound and cabozantinib on KDR inhibition in HUVECs is not publicly available, the following summarizes the existing research for each compound.
This compound
Studies involving WHI-P180 (Janex 3) and HUVECs have primarily focused on its inhibitory effects on the JAK3/STAT3 pathway in the context of inflammation. For instance, it has been shown to decrease the TNF-α-induced expression of intercellular adhesion molecule (ICAM)-1, vascular cell adhesion molecule (VCAM)-1, and fractalkine in HUVECs. There is a lack of published data specifically detailing the effects of WHI-P180 on VEGF-induced KDR phosphorylation, proliferation, migration, or tube formation in HUVECs.
Cabozantinib
Cabozantinib has been shown to exert anti-angiogenic effects on HUVECs. One study demonstrated that cabozantinib completely inhibits VEGFR2 phosphorylation in HUVECs at a concentration of 10 µM.[8] The potent inhibition of KDR by cabozantinib is expected to translate to the inhibition of key angiogenic processes in HUVECs, such as proliferation and tube formation.
| Compound | Assay | Effect on HUVECs | Reference(s) |
| This compound | KDR-mediated angiogenesis | Data not available | - |
| Cabozantinib | VEGFR2 Phosphorylation | Complete inhibition at 10 µM | [8] |
| Proliferation/Tube Formation | Expected to inhibit due to potent KDR inhibition | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate KDR inhibitors in HUVECs.
KDR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of KDR.
-
Reagents and Materials : Recombinant human KDR enzyme, kinase buffer, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the inhibitor (WHI-P180 or cabozantinib) in kinase buffer.
-
In a multi-well plate, add the KDR enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection reagent and a luminometer or spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
HUVEC Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of HUVECs.
-
Cell Culture : Culture HUVECs in endothelial cell growth medium until they reach approximately 80% confluency.
-
Procedure :
-
Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with various concentrations of the inhibitor in the presence of a pro-angiogenic stimulus, such as VEGF (e.g., 50 ng/mL).
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-treated control and determine the IC50 value.
-
Western Blot for Phosphorylated KDR (p-KDR)
This method detects the level of activated KDR in HUVECs.
-
Cell Culture and Treatment :
-
Culture HUVECs in 10 cm dishes until confluent.
-
Starve the cells in serum-free medium overnight.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction and Quantification :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated KDR (p-KDR) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total KDR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Figure 2. Experimental workflow for evaluating KDR inhibitors.
Summary and Conclusion
Both this compound and cabozantinib are kinase inhibitors with activity against KDR. However, the available data indicates a significant difference in their potency and their focus of research.
-
Cabozantinib is an extremely potent inhibitor of KDR with an IC50 in the sub-nanomolar range. Its anti-angiogenic effects, including the inhibition of VEGFR2 phosphorylation in HUVECs, are well-documented, consistent with its clinical use as an anti-cancer agent.
-
This compound is a less potent inhibitor of KDR, with an IC50 of 66 nM. While it has been studied in HUVECs, the existing research has centered on its anti-inflammatory properties through JAK3 inhibition rather than its anti-angiogenic effects via KDR inhibition.
For researchers specifically interested in potent KDR inhibition and its downstream anti-angiogenic effects in HUVECs, cabozantinib represents a well-characterized and highly potent tool. Further studies would be required to elucidate the specific effects of this compound on VEGF-mediated signaling and angiogenesis in HUVECs.
References
- 1. Janus Kinase 3 Deficiency Promotes Vascular Re-endothelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. ahajournals.org [ahajournals.org]
- 4. angioproteomie.com [angioproteomie.com]
- 5. innoprot.com [innoprot.com]
- 6. promocell.com [promocell.com]
- 7. CI-huVEC - InSCREENex GmbH [inscreenex.de]
- 8. iPSC-endothelial cell phenotypic drug screening and in silico analyses identify tyrphostin AG1296 for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of WHI-P180 Hydrochloride
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like WHI-P180 hydrochloride are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safe handling practices and regulatory compliance.
Chemical Identity and Hazard Overview
This compound is a multi-kinase inhibitor, and while comprehensive hazard data is not available, it should be handled with care as a potentially hazardous substance. As with many kinase inhibitors used in research, its full toxicological and environmental impact has not been thoroughly investigated. Therefore, treating it as hazardous waste is the most prudent approach.
| Identifier | Information |
| Chemical Name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol Hydrochloride |
| Synonyms | WHI-P180 (hydrochloride) |
| Molecular Formula | C₁₆H₁₅N₃O₃ · HCl |
| Known Hazards | To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Assumed to be harmful. |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is handled and disposed of in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to avoid accidental reactions.
-
-
Packaging and Labeling:
-
Collect waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, as indicated on the label.
-
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Ensure Personal Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Containment and Cleanup:
-
Cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill site with a 10% caustic solution, followed by a thorough rinse with water.[1]
-
Ensure adequate ventilation during and after the cleanup process.
-
-
Disposal of Cleanup Materials:
-
All materials used for cleanup, including contaminated absorbent and PPE, must be disposed of as hazardous waste.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols for Deactivation (Cautionary Note)
As of the latest review of scientific literature, there are no published, validated protocols for the specific chemical neutralization or deactivation of this compound. While its quinazoline structure suggests potential degradation through hydrolysis under strong acidic or alkaline conditions, the reaction products are unknown and could themselves be hazardous.
Therefore, attempting to chemically deactivate this compound in a standard laboratory setting is not recommended. The safest and most compliant method of disposal remains incineration through a licensed waste management facility. This ensures the complete destruction of the compound and minimizes environmental risk.
By adhering to these guidelines, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and upholding environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
